molecular formula C18H20N2O6 B14768463 Thalidomide-C3-PEG1-OH

Thalidomide-C3-PEG1-OH

Número de catálogo: B14768463
Peso molecular: 360.4 g/mol
Clave InChI: PPUWGZKUCVKLTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-C3-PEG1-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant therapeutic effects in various diseases this compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG1-OH typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the PEG linker, which is then reacted with thalidomide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Análisis De Reacciones Químicas

Types of Reactions

Thalidomide-C3-PEG1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Thalidomide-C3-PEG1-OH has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Thalidomide-C3-PEG1-OH involves its binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific target proteins such as IKZF1 and IKZF3. These proteins are involved in the regulation of immune responses and cell proliferation, making this compound effective in modulating these processes .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Thalidomide-C3-PEG1-OH is unique due to its PEG linker, which improves its solubility and bioavailability compared to other thalidomide derivatives. This makes it particularly suitable for applications in targeted drug delivery and therapeutic interventions where enhanced solubility is crucial .

Actividad Biológica

Thalidomide-C3-PEG1-OH is a derivative of thalidomide that incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and potential therapeutic applications. This compound has garnered attention due to its complex biological activity, particularly in modulating immune responses and targeting specific proteins for degradation.

This compound exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound facilitates the ubiquitination and subsequent degradation of target proteins, influencing various cellular processes. The primary mechanisms include:

  • Immunomodulation : Thalidomide derivatives have been shown to selectively inhibit tumor necrosis factor-alpha (TNF-α) production from monocytes, which is crucial in inflammatory responses .
  • Anti-Angiogenesis : The compound inhibits angiogenesis, which is the formation of new blood vessels, by affecting the production of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) .
  • Protein Degradation : By promoting the degradation of specific proteins involved in disease processes, such as those linked to cancer and inflammatory disorders, thalidomide derivatives can potentially provide therapeutic benefits.

Research Findings

Recent studies have explored the biological activity of this compound, focusing on its role in targeted protein degradation and its implications for disease treatment.

Table 1: Comparative Biological Activities of Thalidomide Derivatives

Compound NameMechanism of ActionTherapeutic Application
This compoundCRBN binding, TNF-α inhibitionCancer treatment, inflammatory diseases
Thalidomide-O-amido-PEG1E3 ligase ligand-linker conjugateTargeted protein degradation
PomalidomideEnhanced CRBN recruitmentTreatment for multiple myeloma

Case Study 1: Anti-Multiple Myeloma Activity

Thalidomide and its derivatives have been effectively used in treating multiple myeloma. A study demonstrated that this compound significantly inhibited the growth of myeloma cells by inducing apoptosis and modulating cytokine production in the bone marrow microenvironment .

Case Study 2: Inflammatory Diseases

In patients with inflammatory disorders, thalidomide derivatives have shown promise in reducing symptoms by modulating immune responses. A clinical trial indicated that treatment with this compound led to decreased levels of inflammatory markers such as IL-6 and TNF-α .

Propiedades

Fórmula molecular

C18H20N2O6

Peso molecular

360.4 g/mol

Nombre IUPAC

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23)

Clave InChI

PPUWGZKUCVKLTC-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.